4-[(phenylamino)methyl]benzoic acid
CAS No.: 110137-64-9
Cat. No.: VC8013701
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110137-64-9 |
|---|---|
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 4-(anilinomethyl)benzoic acid |
| Standard InChI | InChI=1S/C14H13NO2/c16-14(17)12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17) |
| Standard InChI Key | OCIROXLDYGJVJX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s structure consists of a benzoic acid core (C₆H₅COOH) with a phenylamino-methyl substituent at the para position. Key properties include:
The compound’s dual functionality—carboxylic acid and aromatic amine—provides reactivity sites for further derivatization.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves reductive amination of 4-formylbenzoic acid with aniline:
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Imine Formation: 4-Formylbenzoic acid reacts with aniline to form an imine intermediate.
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Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst reduces the imine to the target compound .
Example Reaction Conditions
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| NaBH₄ | Methanol, RT, 1–2 hours | 60–70% | |
| H₂/Pd-C | Ethanol, reflux, 6–8 hours | 85–90% |
Industrial Optimization
Large-scale production employs continuous flow reactors and optimized catalysts (e.g., palladium on carbon) to enhance yield and reduce costs. Solvent selection (e.g., ethanol or methanol) balances reaction efficiency and environmental impact .
Chemical Reactivity and Functional Derivatives
Oxidation and Reduction
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Quinone derivatives | Synthesis of redox-active compounds |
| Reduction | NaBH₄, LiAlH₄ | Benzyl alcohol derivatives | Alcohol-functionalized intermediates |
Substitution Reactions
Halogenation and nitration introduce substituents at the aromatic ring:
Esterification
Reaction with methanol/H₂SO₄ yields methyl 4-[(phenylamino)methyl]benzoate (CAS 17104-81-3), a precursor for peptide synthesis .
Biological Activity and Pharmacological Applications
Anticancer Properties
Derivatives exhibit cytotoxicity against cancer cell lines:
Enzyme Inhibition
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MEK Kinase Inhibitors: Derivatives (e.g., 2-(4-bromo phenylamino)benzoic acid) inhibit MEK1/2, targeting pathways in cancers (breast, colon, prostate) .
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Cholinesterase Inhibition: Analogous compounds show anti-cholinesterase activity, relevant for neurodegenerative diseases .
Anti-Inflammatory Activity
Similar benzoic acid derivatives inhibit cyclooxygenase (COX) and lipoxygenase pathways, reducing inflammatory mediators .
Applications in Materials Science and Drug Development
Peptide and Polymer Synthesis
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Fmoc-Protected Derivatives: 4-[(Fmoc-aminomethyl)benzoic acid (CAS 164470-64-8) is used in solid-phase peptide synthesis (SPPS) for cyclization .
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Cobalt Carboxy Phosphonates: Coordination polymers with potential catalytic properties .
Dye and Pigment Intermediates
Azo derivatives (e.g., 4-[[4-(aminomethyl)phenyl]azo]benzoic acid) serve as precursors for vibrant dyes .
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Applications |
|---|---|---|
| 4-Aminomethylbenzoic acid (PAMBA) | Lacks phenylamino group | Peptide synthesis, antifibrinolytics |
| 4-Phenylbenzoic acid | No aminomethyl substituent | Intermediate for polymers |
| 4-[(Phenylamino)methyl]benzoic acid | Dual functionality (acid + amine) | MEK inhibitors, dyes, peptides |
Mechanistic Insights and Molecular Docking
Molecular docking studies reveal that derivatives bind to kinase active sites via:
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Hydrogen bonding: Carboxylic acid interacts with Met-318/Thr-315 in Bcr-Abl .
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Hydrophobic interactions: Phenyl groups occupy hydrophobic pockets in MEK kinases .
This dual interaction enhances selectivity for mutant kinases (e.g., T315I Abl) .
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